molecular formula C22H22N2O4 B250075 N-(2-furylmethyl)-2-{[2-(4-methylphenoxy)propanoyl]amino}benzamide

N-(2-furylmethyl)-2-{[2-(4-methylphenoxy)propanoyl]amino}benzamide

Cat. No. B250075
M. Wt: 378.4 g/mol
InChI Key: SIHJUNDSTIXFSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-2-{[2-(4-methylphenoxy)propanoyl]amino}benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly referred to as FMP-NH2 and belongs to the class of benzamides.

Mechanism of Action

The mechanism of action of FMP-NH2 is not fully understood. However, it has been suggested that FMP-NH2 exerts its anticancer activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which can lead to the silencing of tumor suppressor genes. FMP-NH2 inhibits HDAC activity, leading to the re-expression of tumor suppressor genes and the inhibition of cancer cell growth.
Biochemical and physiological effects:
FMP-NH2 has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and inhibit the invasion and metastasis of cancer cells. FMP-NH2 has also been shown to protect neuronal cells from oxidative stress and inflammation, which are implicated in the pathogenesis of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using FMP-NH2 in lab experiments is its specificity for HDAC inhibition. Unlike other HDAC inhibitors, FMP-NH2 does not inhibit all HDAC isoforms, which can lead to unwanted side effects. However, one limitation of using FMP-NH2 in lab experiments is its low solubility in water, which can limit its effectiveness.

Future Directions

There are several future directions for the study of FMP-NH2. One area of research is the development of more potent and selective HDAC inhibitors based on the structure of FMP-NH2. Another area of research is the investigation of the mechanism of action of FMP-NH2 in neurodegenerative diseases. Additionally, the potential use of FMP-NH2 as an antifungal agent warrants further investigation.

Synthesis Methods

The synthesis of FMP-NH2 involves several steps. The starting material is 2-furylmethylamine, which is reacted with 4-methylphenoxyacetyl chloride to form N-(2-furylmethyl)-2-(4-methylphenoxy)acetamide. This intermediate is then treated with benzoyl chloride and triethylamine to produce N-(2-furylmethyl)-2-{[2-(4-methylphenoxy)propanoyl]amino}benzamide. The final product is obtained after purification and characterization.

Scientific Research Applications

FMP-NH2 has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. FMP-NH2 has also been investigated as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, FMP-NH2 has been studied for its potential use as an antifungal agent.

properties

Molecular Formula

C22H22N2O4

Molecular Weight

378.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-[2-(4-methylphenoxy)propanoylamino]benzamide

InChI

InChI=1S/C22H22N2O4/c1-15-9-11-17(12-10-15)28-16(2)21(25)24-20-8-4-3-7-19(20)22(26)23-14-18-6-5-13-27-18/h3-13,16H,14H2,1-2H3,(H,23,26)(H,24,25)

InChI Key

SIHJUNDSTIXFSM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CO3

Canonical SMILES

CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CO3

Origin of Product

United States

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